molecular formula C7H8BrNO3 B2462682 5-Bromo-N-methoxy-N-methyl-2-furamide CAS No. 179055-22-2

5-Bromo-N-methoxy-N-methyl-2-furamide

Cat. No. B2462682
CAS RN: 179055-22-2
M. Wt: 234.049
InChI Key: NHKPOSQRUUNONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-methoxy-N-methyl-2-furamide, also known as BMF, is a small molecule that has been studied for its potential applications in scientific research and laboratory experiments. BMF is a versatile and powerful compound that has a wide range of applications in organic synthesis and biochemistry. BMF is a halogenated derivative of the naturally occurring furanoid compound 2-furamide, which is found in many organisms. It has a wide range of biochemical and physiological effects, and its properties make it useful for a variety of laboratory experiments.

Scientific Research Applications

Dopamine Receptor Interaction

5-Bromo-N-methoxy-N-methyl-2-furamide and its related compounds are synthesized and studied for their interaction with dopamine receptors. These compounds, especially the benzamide class, show selective inhibition of hyperactivity in behavioral syndromes, indicating potential as antipsychotic agents with a lower tendency to induce extrapyramidal side effects. The structure-activity relationship of these compounds plays a critical role in their receptor interaction, with the o-methoxy group's orientation significantly influencing the bioactive conformation (Högberg et al., 1990).

Antimicrobial Activity

Compounds structurally related to 5-Bromo-N-methoxy-N-methyl-2-furamide, such as N-heterocyclyl-5-nitro-2-furamide derivatives, are synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant antibacterial and antifungal activities, providing potential applications in combating various microbial infections (Makino, 1962).

Antitumor and Antioxidant Properties

Derivatives of 5-Bromo-N-methoxy-N-methyl-2-furamide are explored for their potential in inducing apoptosis in human neuroblastoma cells. These compounds, particularly 5'-methoxyindirubin, show promising antiproliferative activities without affecting normal cells, suggesting their potential as effective drugs in treating neuroblastoma (Saito et al., 2011). Additionally, bromophenols isolated from marine red algae, similar in structure to 5-Bromo-N-methoxy-N-methyl-2-furamide, exhibit strong antioxidant activities, indicating their potential in preventing oxidative deterioration of food (Li et al., 2011).

Sigma Receptor Binding

Further structural exploration reveals that tetrahydroisoquinolinyl benzamides, such as 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, are potent and selective sigma(2) receptor ligands. Modifications of these structures influence their sigma receptor binding affinity, highlighting the importance of a constrained tetrahydroisoquinoline ring system in maintaining high sigma(2) receptor binding affinity and selectivity (Xu et al., 2007).

properties

IUPAC Name

5-bromo-N-methoxy-N-methylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c1-9(11-2)7(10)5-3-4-6(8)12-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKPOSQRUUNONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(O1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-2-furancarboxylic acid (5.00 g) and N-hydroxysuccinimide (3.31 g) in acetonitrile (50 ml) was added 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (5.52 g) at room temperature, and the mixture was stirred for 2 hours. To the reaction mixture was added a suspension of N,O-dimethylhydroxyl-amine hydrochloride (2.81 g) and triethylamine (10 ml) in acetonitrile (20 ml), and the mixture was stirred for 1 hour. To the reaction mixture were added 1,8-diazabicyclo-[5.4.0]-7-undecene (4.3 ml) and DMF (50 ml), and the mixture was stirred for 3 hours and concentrated under reduced pressure. To the residue was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution, dried with magnesium sulfate and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate/hexane=1:4→1:3→1:2) to give N-methyl-N-methoxy-5-bromofuran-2-carboxamide (2.77 g) as pale yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step Two
Quantity
2.81 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
1,8-diazabicyclo-[5.4.0]-7-undecene
Quantity
4.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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